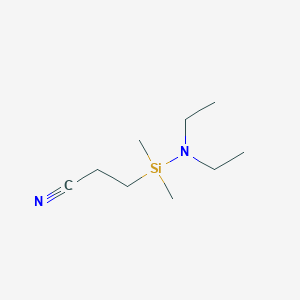
5,6-Dimethyl-4-isopropyl-2-piperidone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-4-isopropyl-2-piperidone is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are crucial synthetic medicinal blocks for drug construction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-isopropyl-2-piperidone can be achieved through various methods. One common approach involves the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc and acetic acid . This method is simple, inexpensive, and mild, making it suitable for producing racemic or enantiopure 4-piperidones .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been shown to afford a series of enantiomerically enriched piperidines in good yields .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-4-isopropyl-2-piperidone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-4-isopropyl-2-piperidone has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-4-isopropyl-2-piperidone involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects . The exact mechanism depends on the specific derivative and its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6-Dimethyl-4-isopropyl-2-piperidone include:
Substituted piperidines: Compounds with different substituents on the piperidine ring.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Condensed piperidines: Compounds with fused ring systems involving the piperidine ring.
Uniqueness
5,6-Dimethyl-4-isopropyl-2-piperidone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives .
Eigenschaften
CAS-Nummer |
67409-23-8 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
5,6-dimethyl-4-propan-2-ylpiperidin-2-one |
InChI |
InChI=1S/C10H19NO/c1-6(2)9-5-10(12)11-8(4)7(9)3/h6-9H,5H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
QCJLCDORHATVMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC(=O)CC1C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


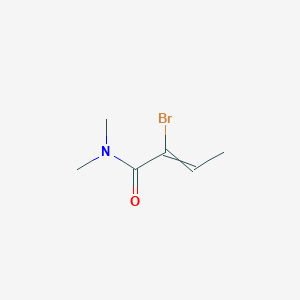

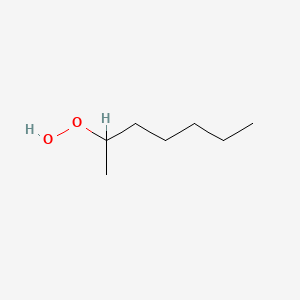
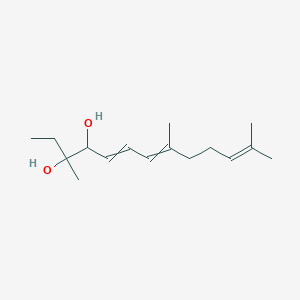
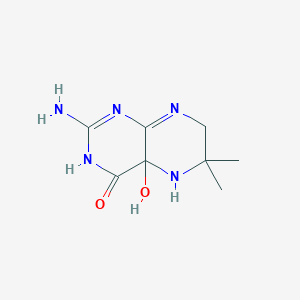
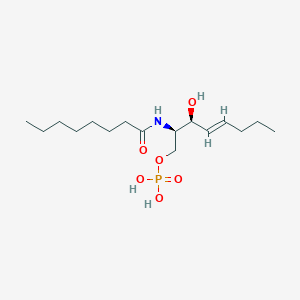
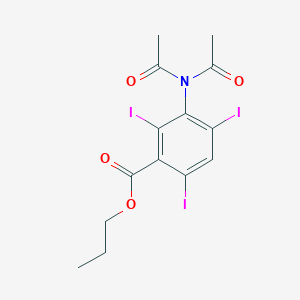
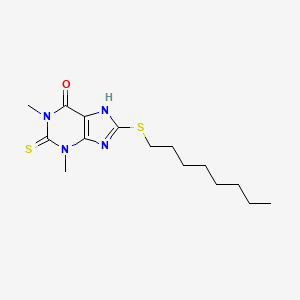


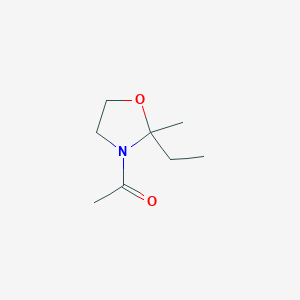
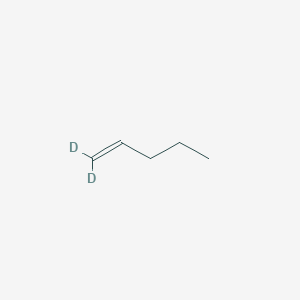
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
